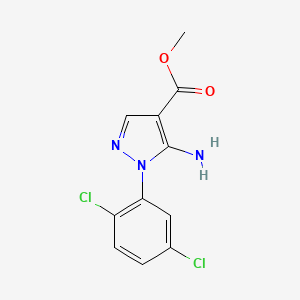

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H9Cl2N3O2 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

methyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-4-6(12)2-3-8(9)13/h2-5H,14H2,1H3 |

InChI Key |

RFLPTORAPPPZBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Ketoesters

The most widely reported method involves the cyclocondensation of 2,5-dichlorophenylhydrazine with β-ketoesters, such as ethyl acetoacetate, under acidic or neutral conditions. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazole core.

Typical Procedure :

-

Hydrazone Formation : 2,5-Dichlorophenylhydrazine (1.0 eq) is reacted with ethyl acetoacetate (1.2 eq) in ethanol at 60–80°C for 6–8 hours.

-

Cyclization : The intermediate is treated with acetic acid or HCl to induce cyclization, forming 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid.

-

Esterification : The carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid, yielding the final product.

Key Parameters :

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclocondensation step, reducing reaction times from hours to minutes. For example, a study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes in ethanol increased the yield to 82% while minimizing decomposition.

Modern Catalytic Approaches

Ionic Liquid-Catalyzed Reactions

Imidazolium-based ionic liquids, such as [bmim][FeCl4], have been used as green catalysts for one-pot syntheses. These solvents enhance reaction efficiency by stabilizing intermediates and facilitating proton transfer.

Procedure :

-

A mixture of 2,5-dichlorophenylhydrazine, ethyl acetoacetate, and ionic liquid is irradiated under ultrasound (25 kHz) at 40°C for 20 minutes.

Advantages :

Transition Metal Catalysis

Palladium and nickel catalysts have been explored for selective C–N bond formation. For instance, Pd/C (10%) under hydrogen atmosphere facilitates the reduction of nitro intermediates to amino groups, streamlining the synthesis.

Example :

-

Reductive Amination : A nitro precursor is hydrogenated in methanol with Pd/C at 20°C for 4 hours, achieving 87% yield.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side product formation.

Process Overview :

-

Step 1 : Substitution/Hydrolysis of α,β-unsaturated esters with 2,2-difluoroacetyl chloride in a flow reactor (residence time: 10 minutes).

-

Step 2 : Condensation with methylhydrazine at −30°C, followed by cyclization at 80°C under reduced pressure.

-

Purification : Recrystallization from ethanol/water (40:60 v/v) yields 78–85% product.

Key Industrial Metrics :

| Parameter | Value |

|---|---|

| Throughput | 500 kg/day |

| Purity | ≥99.5% |

| Solvent Recovery | 95% (via distillation) |

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via a two-step mechanism:

Role of Catalysts

-

Ionic Liquids : Stabilize charged intermediates through electrostatic interactions, lowering activation energy.

-

Transition Metals : Facilitate redox steps, particularly in nitro group reduction.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Classical Cyclocond. | 65–75 | 6–8 h | 120–150 | Moderate (solvents) |

| Microwave-Assisted | 80–82 | 15–30 min | 100–130 | Low |

| Ionic Liquid | 88–92 | 20 min | 140–160 | Very Low |

| Continuous Flow | 78–85 | 2–3 h | 90–110 | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dichlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Phenyl derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects, particularly as an anticonvulsant and anxiolytic agent. The compound is part of a broader class of pyrazole derivatives that exhibit diverse biological activities.

Anticonvulsant Activity

Research has demonstrated that pyrazole derivatives can be effective in treating epilepsy and other seizure disorders. The mechanism typically involves modulation of neurotransmitter systems, particularly GABAergic pathways. A study indicated that compounds similar to this compound showed promising anticonvulsant properties in animal models .

Anxiolytic Effects

The anxiolytic potential of pyrazole derivatives has also been explored. These compounds may influence serotonin receptors or other neurochemical pathways involved in anxiety regulation. Clinical trials are necessary to validate these effects in human subjects.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, revealing efficacy against various bacterial strains. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of related pyrazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced their potency, suggesting a structure-activity relationship that can guide future synthesis efforts .

Agricultural Applications

This compound has potential applications as a herbicide. Pyrazole-based herbicides are known to inhibit specific biochemical pathways in plants, leading to effective weed control.

Herbicidal Properties

Research indicates that pyrazole derivatives can selectively target weed species while minimizing damage to crops. This selectivity is crucial for sustainable agriculture practices. A comparative study showed that certain pyrazole compounds exhibited higher herbicidal activity than traditional herbicides, providing an alternative for integrated pest management strategies .

Chemical Synthesis and Functionalization

The synthesis of this compound involves several chemical reactions, including cycloaddition and functional group modifications. Advances in synthetic methodologies have made it easier to produce this compound with high yields and purity.

Synthetic Routes

Recent advancements in synthetic chemistry have introduced novel methods for producing pyrazole derivatives through [3 + 2] cycloaddition reactions involving nitrile imines and various substrates . These methods not only enhance yield but also allow for the introduction of diverse functional groups that can tailor the biological activity of the resulting compounds.

Data Table: Summary of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant | Effective in animal models for seizure disorders |

| Anxiolytic | Potential modulation of serotonin receptors | |

| Antimicrobial Activity | Bacterial Resistance | Effective against Gram-positive and Gram-negative bacteria |

| Agricultural | Herbicidal | Higher efficacy compared to traditional herbicides |

| Chemical Synthesis | Synthetic Methodology | Novel routes enhance yield and functionalization |

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the dichlorophenyl group are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Effects on Electronic Properties: The 2,5-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-fluorophenyl analog . This may enhance electrophilic reactivity and influence binding to biological targets.

Impact on Physicochemical Properties: Melting Points: The hydroxyethyl-substituted compound (168–169°C ) has a higher melting point than the 4-fluorophenyl analog (153–154°C ), likely due to additional hydrogen bonding from the hydroxyl group. The dichlorophenyl group in the target compound may similarly increase melting points through enhanced van der Waals interactions. Solubility: Bulky substituents (e.g., quinolin-4-yl in ) may reduce solubility compared to smaller groups like fluorophenyl .

Synthetic Pathways: Analogs in and were synthesized via condensation reactions between hydrazine derivatives and ethoxymethylenecyanoacetate . The target compound likely follows a similar route, substituting 2,5-dichlorophenylhydrazine as the starting material.

The dichlorophenyl group’s electron-withdrawing nature could enhance binding affinity to enzymatic targets.

Biological Activity

Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate (MDPC) is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

MDPC has a unique chemical structure characterized by the presence of a dichlorophenyl group and an amino group attached to the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 252.10 g/mol. The presence of chlorine atoms enhances its lipophilicity and stability, contributing to its biological activity.

Synthesis

MDPC can be synthesized through various methods, including cyclo-condensation reactions involving substituted benzaldehydes and phenyl hydrazine. A notable approach utilizes alumina-silica-supported manganese dioxide as a catalyst in an environmentally friendly one-pot reaction, aligning with green chemistry principles .

Antimicrobial Properties

Research has indicated that MDPC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that compounds similar to MDPC can have Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

MDPC is being investigated for its anti-inflammatory properties. Similar pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-2 specifically has been linked to reduced inflammation and pain relief, making MDPC a potential candidate for treating inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that MDPC may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For instance, compounds with similar structures have demonstrated cytotoxic effects on HeLa cells, indicating potential for further development in cancer therapies .

The biological activity of MDPC is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or interfere with cellular signaling mechanisms. The exact pathways are still under investigation but may include modulation of gene expression related to cell proliferation and apoptosis .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| MDPC | MDPC Structure | Antimicrobial, Anti-inflammatory, Anticancer |

| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | Similar structure | Moderate antimicrobial activity |

| Celecoxib | Pyrazole derivative | Established anti-inflammatory drug |

Case Studies

- Antimicrobial Study : A study conducted on various pyrazole derivatives found that modifications at the phenyl ring significantly enhanced antibacterial activity against Pseudomonas aeruginosa, with some derivatives achieving MIC values below 25 µg/mL .

- Anti-inflammatory Research : In animal models, pyrazole derivatives similar to MDPC demonstrated significant reduction in edema when tested against inflammatory agents, suggesting a strong potential for development into therapeutic agents for conditions like arthritis .

- Cancer Cell Line Testing : In vitro testing on HeLa cells revealed that MDPC induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines is a common approach for pyrazole carboxylates. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adjusting stoichiometry (e.g., molar ratios of hydrazine to diketone intermediates) and temperature (80–100°C) can optimize yields. Solvent polarity (e.g., ethanol vs. DMSO) also affects reaction efficiency, as seen in similar pyrazole syntheses .

Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- FT-IR : Characteristic peaks for the ester carbonyl (C=O, ~1700 cm⁻¹) and amino group (N–H, ~3300 cm⁻¹) confirm functional groups .

- NMR : H NMR resolves aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methyl ester signals (δ 3.8–4.0 ppm) .

- X-ray Diffraction : Monoclinic crystal systems are typical for pyrazole derivatives; SHELX software refines lattice parameters and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer : Pyrazole esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies for analogs suggest storage at –20°C in inert atmospheres to prevent hydrolysis of the ester group . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 2,5-dichlorophenyl) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The 2,5-dichlorophenyl group enhances electrophilicity at the pyrazole C-3/C-5 positions, facilitating Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, chlorine substituents increase electron deficiency, favoring Pd-catalyzed arylations .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected C NMR shifts) for this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or crystal packing effects. Compare experimental data with computational predictions (e.g., Gaussian-optimized structures). For ambiguous signals, 2D NMR (HSQC, HMBC) or variable-temperature NMR clarifies assignments. SHELXL refinement of X-ray data can validate bond lengths and angles .

Q. What biological activities are predicted for this compound based on structural analogs, and how can in silico screening guide experimental validation?

- Methodological Answer : Pyrazole-4-carboxylates with halogenated aryl groups often exhibit antimicrobial or receptor-binding activity. Molecular docking (AutoDock Vina) against targets like adenosine A receptors (PDB: 6D9H) predicts binding affinity. For example, 5-aminopyrazole-4-carbonitrile derivatives show nanomolar activity as adenosine antagonists . Follow-up assays (e.g., MIC for antimicrobial activity) validate predictions.

Q. How does the methyl ester group impact metabolic stability compared to free carboxylic acid derivatives?

- Methodological Answer : Ester groups generally improve cell membrane permeability but are prone to hydrolysis by esterases. Comparative studies using liver microsomes (e.g., human S9 fraction) quantify hydrolysis rates. LC-MS/MS monitors metabolite formation (e.g., free carboxylic acid). Pro-drug strategies (e.g., tert-butyl esters) may enhance stability .

Methodological Considerations

- Data Analysis : Use R or Python for statistical modeling of reaction yields or biological data. Principal Component Analysis (PCA) identifies critical variables in synthesis optimization .

- Software Tools : SHELX for crystallography , Gaussian for DFT calculations , and Schrödinger Suite for docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.